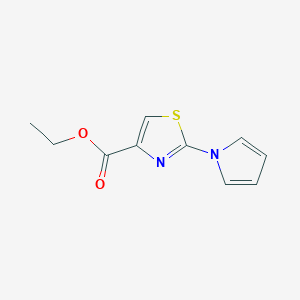

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-pyrrol-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)8-7-15-10(11-8)12-5-3-4-6-12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHUIKMMDCMYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a novel heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The core of this molecule is a pyrrole-thiazole hybrid scaffold, a structural motif designed to leverage the distinct and advantageous pharmacological properties of each constituent heterocycle. We present a robust and logical synthetic strategy centered on the acclaimed Hantzsch thiazole synthesis. This document details the multi-step protocol, from the preparation of a key thioamide precursor to the final cyclization and purification. Furthermore, a thorough characterization workflow is outlined, employing modern spectroscopic techniques—including NMR, FTIR, and Mass Spectrometry—to ensure the unequivocal confirmation of the target molecule's structure and purity. This guide is intended to serve as a practical and scientifically grounded resource for researchers engaged in the exploration of novel heterocyclic entities for therapeutic applications.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the design of novel molecular scaffolds is a paramount objective. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the strategic combination of well-established "privileged structures" into hybrid molecules is a powerful approach to exploring new chemical space and unlocking unique biological activities.[1][2] The target molecule, this compound, is a prime example of such a molecular hybrid.

1.1 The Thiazole Moiety in Medicinal Chemistry The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The Hantzsch thiazole synthesis, first described in the late 19th century, remains a highly reliable and versatile method for constructing this valuable ring system.[4][5]

1.2 The Pyrrole Scaffold: A Privileged Structure Pyrrole is another fundamental five-membered aromatic heterocycle that is a key component of numerous natural products and synthetic drugs, including the heme cofactor and various alkaloids.[6][7] The pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, and its derivatives have demonstrated significant potential as anticancer and antibacterial agents.[8]

1.3 Rationale for the Pyrrole-Thiazole Hybrid Scaffold The strategy of creating hybrid molecules by combining two or more bioactive moieties into a single scaffold is a proven method for designing new biocidal and therapeutic agents.[1][2] By covalently linking the pyrrole and thiazole rings, we aim to create a novel chemical entity that may exhibit synergistic or unique pharmacological properties not attainable by the individual components alone. This guide provides the foundational chemistry required to synthesize and validate this promising molecular architecture.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and field-proven approach for the construction of the target 2,4-disubstituted thiazole is the Hantzsch thiazole synthesis .[5] This convergent strategy involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Retrosynthetic Analysis: Our retrosynthetic disconnection of the target molecule, this compound, reveals two key precursors:

-

Ethyl bromopyruvate : An α-haloester that provides the C4, C5, and carboxylate functionality of the thiazole ring.

-

1H-Pyrrole-1-carbothioamide : A custom thioamide that serves as the nitrogen and C2 donor, incorporating the pyrrole moiety.

This approach is advantageous due to the commercial availability or straightforward synthesis of the precursors and the typically high yields associated with the Hantzsch reaction.[4]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Protocol

The synthesis is approached as a two-stage process: preparation of the key pyrrole thioamide precursor, followed by the final Hantzsch cyclization.

3.1 Stage 1: Synthesis of Precursor: 1H-Pyrrole-1-carbothioamide

While various methods for thioamide synthesis exist, a reliable approach involves the thioacylation of pyrrole.[9] A common method is the reaction of an N-heterocycle with an isothiocyanate. For this guide, we propose a well-established procedure for generating the thioamide functionality from a corresponding amine precursor, which for the N-pyrrolyl group would be 1-aminopyrrole. 1-aminopyrrole can then be reacted with a thiocarbonylating agent. A more direct, albeit less common, conceptual route involves the direct thioamidation of pyrrole, which remains an area of specialized research. For this protocol, we will assume the synthesis proceeds from a suitable N-pyrrolyl precursor amine with a standard thiocarbonylating agent like thiophosgene or by reacting a pyrrole salt with an isothiocyanate source.

(Note: The synthesis of 1H-pyrrole-1-carbothioamide is non-trivial. Researchers should consult specialized literature for N-amination of pyrrole followed by thioacylation or explore alternative routes like the Kindler thioamide synthesis if applicable starting materials are available.)[10]

3.2 Stage 2: Hantzsch Cyclization to Yield this compound

This protocol is based on established Hantzsch reaction conditions, adapted for the specified precursors.[11]

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 1H-Pyrrole-1-carbothioamide | 126.18 | 10.0 | 1.26 g | Limiting Reagent |

| Ethyl bromopyruvate | 195.02 | 11.0 | 1.35 mL (1.1 eq) | Corrosive, lachrymator. Handle in fume hood. |

| Ethanol (anhydrous) | 46.07 | - | 50 mL | Solvent |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | - | For workup (saturated aq. solution) |

| Ethyl acetate | 88.11 | - | - | For extraction & chromatography |

| Hexane | 86.18 | - | - | For chromatography |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrrole-1-carbothioamide (1.26 g, 10.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask and stir the mixture to achieve a suspension.

-

Reagent Addition: Carefully add ethyl bromopyruvate (1.35 mL, 11.0 mmol) to the suspension dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Cooling: Once the reaction is complete (disappearance of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: Re-dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any hydrobromic acid formed, followed by a wash with brine (30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Purification and Isolation

The crude product obtained after workup typically requires purification to remove unreacted starting materials and side products.

Protocol: Flash Column Chromatography

-

Adsorbent: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a purified solid or oil.

Structural Characterization and Data Interpretation

Unequivocal structural confirmation is achieved through a combination of spectroscopic methods.[12][13]

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Ethyl Ester Group: A quartet (~4.3 ppm, 2H) for the -OCH₂- and a triplet (~1.3 ppm, 3H) for the -CH₃. - Thiazole Proton: A singlet for the C5-H of the thiazole ring (~8.1 ppm). - Pyrrole Protons: Two distinct multiplets or triplets in the aromatic region (~6.3-7.5 ppm) corresponding to the α and β protons of the pyrrole ring. |

| ¹³C NMR | - Ester Carbonyl: A signal in the downfield region (~161 ppm). - Thiazole Carbons: Signals for C2, C4, and C5 (~168 ppm, ~148 ppm, ~115 ppm respectively). - Pyrrole Carbons: Signals for the α and β carbons of the pyrrole ring (~120 ppm, ~110 ppm). - Ethyl Group Carbons: Signals for -OCH₂- (~61 ppm) and -CH₃ (~14 ppm). |

| FTIR (cm⁻¹) | - C=O Stretch (Ester): Strong absorption around 1710-1730 cm⁻¹. - C=N and C=C Stretches: Medium absorptions in the 1650-1500 cm⁻¹ region. - Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₂S), m/z = 222.05. High-resolution mass spectrometry (HRMS) should confirm this exact mass. |

Experimental Workflow Summary

The entire process, from starting materials to final characterization, can be visualized as a linear workflow.

Caption: Overall experimental workflow diagram.

Conclusion and Future Outlook

This guide outlines a scientifically sound and reproducible methodology for the synthesis and characterization of this compound. The Hantzsch synthesis provides a reliable and efficient route to this novel pyrrole-thiazole hybrid. The detailed characterization protocol ensures the structural integrity and purity of the final compound, providing a solid foundation for subsequent research. Given the extensive pharmacological activities associated with both pyrrole and thiazole derivatives, this hybrid scaffold represents a promising starting point for the development of new therapeutic agents.[14][15][16] Future work should focus on screening this molecule in relevant biological assays and exploring the synthesis of analogues to build a structure-activity relationship (SAR) profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 10. Thioamide synthesis by thionation [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents. The thiazole ring, a cornerstone in numerous clinically approved drugs, offers a versatile and privileged structure known for a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Similarly, the pyrrole nucleus is a fundamental component of many natural products and pharmaceuticals, contributing significantly to their biological function.[3] This guide provides a comprehensive technical overview of this compound, a molecule that synergistically combines these two important heterocycles.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will detail the molecule's structural and physicochemical properties, provide predictive spectroscopic profiles for characterization, outline a robust synthetic protocol, and discuss its potential applications in drug discovery based on the established significance of its constituent moieties.

Molecular Structure and Physicochemical Identifiers

The foundational step in understanding any compound is the precise characterization of its structure and core properties. These identifiers are critical for database registration, analytical characterization, and regulatory documentation.

Chemical Structure:

Table 1: Physicochemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | Ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate | N/A |

| CAS Number | 202595-58-2 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | N/A |

| Molecular Weight | 222.26 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2C=CC=C2 | N/A |

| InChI Key | N/A | N/A |

Predicted Physical Properties

While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably predicted based on its structural components and data from analogous compounds. These predictions are invaluable for planning experimental work, including reaction setup, purification, and formulation.

Table 2: Predicted Physical Properties

| Property | Predicted Value | Rationale |

| Physical State | Solid (likely crystalline powder) | Heterocyclic compounds of this size are typically solids at room temperature. |

| Melting Point | 120 - 150 °C | Based on similar substituted thiazole and pyrrole structures.[5] |

| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Sparingly soluble in Methanol, Ethanol. Insoluble in water. | The ethyl ester and heterocyclic rings provide polarity suitable for organic solvents, while the lack of highly polar protic groups suggests poor aqueous solubility. |

| pKa | ~1-2 (Thiazolium proton) | The thiazole nitrogen can be protonated under strongly acidic conditions. |

Spectroscopic and Analytical Characterization (A Predictive Analysis)

Unambiguous structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, providing a benchmark for researchers to validate their synthetic products.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to be highly informative, with distinct signals for each proton environment.

-

δ 8.15 (s, 1H): This singlet corresponds to the proton at the C5 position of the thiazole ring. Its downfield shift is due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent sulfur atom and ester group.

-

δ 7.40 (t, J = 2.2 Hz, 2H): This triplet represents the two equivalent protons at the α-positions (C2' and C5') of the pyrrole ring. The equivalence arises from the free rotation around the N-C bond.

-

δ 6.40 (t, J = 2.2 Hz, 2H): This triplet corresponds to the two equivalent protons at the β-positions (C3' and C4') of the pyrrole ring. These are shifted upfield relative to the α-protons.

-

δ 4.40 (q, J = 7.1 Hz, 2H): A classic quartet for the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.

-

δ 1.40 (t, J = 7.1 Hz, 3H): A triplet representing the terminal methyl (-CH₃) protons of the ethyl ester group.

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon spectrum will confirm the carbon framework of the molecule.

-

δ ~161.0: Carbonyl carbon (C=O) of the ethyl ester.

-

δ ~159.0: C2 carbon of the thiazole ring, significantly downfield due to its attachment to two nitrogen atoms (one in the ring, one from the pyrrole).

-

δ ~147.0: C4 carbon of the thiazole ring.

-

δ ~125.0: C5 carbon of the thiazole ring.

-

δ ~122.0: α-carbons (C2' and C5') of the pyrrole ring.

-

δ ~112.0: β-carbons (C3' and C4') of the pyrrole ring.

-

δ ~61.5: Methylene carbon (-CH₂-) of the ethyl ester.

-

δ ~14.5: Methyl carbon (-CH₃) of the ethyl ester.

Mass Spectrometry (EI)

Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.[6]

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 222, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 194: Loss of ethylene (-C₂H₄) from the ethyl ester.

-

m/z = 177: Loss of the ethoxy group (-OC₂H₅).

-

m/z = 149: Subsequent loss of carbon monoxide (-CO) from the m/z 177 fragment.

-

m/z = 67: A peak corresponding to the pyrrolyl cation.

-

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

-

~3100-3150 cm⁻¹: C-H stretching of the aromatic (thiazole and pyrrole) rings.

-

~2980 cm⁻¹: Aliphatic C-H stretching of the ethyl group.

-

~1715-1730 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group. This is a key diagnostic peak.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole and pyrrole rings.

-

~1250 cm⁻¹: C-O stretching of the ester group.

Synthesis and Purification Protocols

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary method.[7] We propose a robust, two-step synthesis for this compound starting from pyrrole.

Proposed Synthetic Pathway

The synthesis involves the preparation of an intermediate, 1H-pyrrole-1-carbothioamide, followed by a cyclocondensation reaction with ethyl bromopyruvate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1H-pyrrole-1-carbothioamide (Intermediate)

-

Reaction Setup: To a stirred solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add thiophosgene (1.1 eq) dropwise.

-

Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent side product formation. THF is used as an inert solvent.

-

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Ammonolysis: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution (or add a solution of ammonia in THF) until the reaction is complete (TLC confirmation).

-

Causality: The addition of ammonia displaces the chloride to form the desired thioamide intermediate.

-

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure thioamide intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 1H-pyrrole-1-carbothioamide intermediate (1.0 eq) in absolute ethanol. Add ethyl bromopyruvate (1.05 eq) to the solution.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the S-alkylation followed by intramolecular cyclization and dehydration, which is characteristic of the Hantzsch synthesis.[8]

-

-

Reaction Monitoring: Monitor the formation of the product by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum to induce precipitation.

-

Purification: Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the solid from ethanol or purify further via column chromatography to obtain the final product with high purity.

Post-Synthesis Characterization Workflow

A systematic workflow is essential to confirm the identity and purity of the synthesized compound.

Applications and Significance in Drug Discovery

The title compound is a novel scaffold that holds considerable promise for drug discovery programs. Its value is derived from the proven pharmacological relevance of its constituent parts.

-

Antimicrobial Agents: Thiazole derivatives are known to exhibit a wide range of antibacterial and antifungal activities. This molecule could be a starting point for developing new antimicrobial agents.[9]

-

Anticancer Therapeutics: The thiazole ring is a key component in several anticancer drugs. It is particularly prominent in the development of targeted therapies like kinase inhibitors. The unique geometry and electronic properties of the pyrrole-thiazole system could lead to novel interactions with cancer-related biological targets.

-

Fragment-Based Drug Design (FBDD): This molecule serves as an excellent fragment for screening against various protein targets. The pyrrole and thiazole rings can be independently modified to optimize binding affinity and selectivity, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently.

Safety and Handling

Based on related heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

GHS Hazard Classifications (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemres.org [orgchemres.org]

- 4. This compound | 202595-58-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]

- 9. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrole-Thiazole Nexus: A Technical Guide to a Privileged Scaffold in Drug Discovery

This guide provides an in-depth exploration of pyrrole-thiazole compounds, a class of heterocyclic structures that have garnered significant attention in medicinal chemistry. We will delve into the historical context of their discovery, detail the foundational synthetic methodologies, and illuminate their diverse biological activities, with a particular focus on their anticancer potential through the inhibition of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

A Tale of Two Rings: Historical Perspectives

The journey of pyrrole-thiazole compounds begins with the independent discovery of their constituent rings. Pyrrole, a five-membered aromatic heterocycle, was first isolated in 1857 by F.F. Runge from the pyrolysis of bone.[1] Its presence was later identified as a core component of vital biological molecules like heme and chlorophyll, cementing its importance in the field of biochemistry.[1] The thiazole ring, containing both sulfur and nitrogen, is a cornerstone of numerous natural products, most notably thiamine (Vitamin B₁) and penicillin.[2]

The deliberate combination of these two privileged scaffolds is a more recent development in the history of medicinal chemistry, largely driven by the pursuit of novel therapeutic agents with enhanced biological activity.[3] Nature itself provides a blueprint for the utility of complex pyrrole-containing structures, as seen in the vast family of marine pyrrole alkaloids.[4][5][6] These natural products, isolated from marine organisms like sponges, exhibit a wide array of biological effects and showcase the diverse structural possibilities of the pyrrole core.[4][6][7] The synthetic exploration of pyrrole-thiazole hybrids represents a logical progression, aiming to merge the favorable pharmacological properties of both heterocycles into a single molecular entity.

Constructing the Core: Foundational Synthetic Methodologies

The synthesis of pyrrole-thiazole compounds relies on the robust and well-established methods for creating each heterocyclic ring. Understanding these foundational reactions is crucial for any researcher entering this field.

The Paal-Knorr Synthesis of Pyrroles

A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. This method is valued for its operational simplicity and the ready availability of starting materials.

Conceptual Workflow of the Paal-Knorr Synthesis

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

The Hantzsch Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.

Conceptual Workflow of the Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch thiazole synthesis.

A Case Study in Synthesis: Thiazole-Integrated Pyrrolotriazinones

To illustrate the practical application of these synthetic principles in creating a bioactive pyrrole-thiazole hybrid, we present a detailed protocol for the synthesis of thiazole-integrated pyrrolotriazinones. These compounds have demonstrated significant anticancer activity.[8][9][10]

Detailed Experimental Protocol

Step 1: Synthesis of Pyrrole-2-carbaldehyde Thiosemicarbazone

-

Commercially available pyrrole is first converted to pyrrole-2-carbaldehyde using a Vilsmeier-Haack reaction.[8]

-

The resulting pyrrole-2-carbaldehyde is then N-substituted with an ethyl formate group.[8]

-

This is followed by condensation with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative.[8]

Step 2: Cyclization to form the Thiazole-Pyrrolotriazinone Core

-

To a solution of the pyrrole-2-carbaldehyde thiosemicarbazone (1.0 mmol) in ethanol (10 mL), add the appropriate α-haloketone (e.g., 2-bromo-1-(aryl)ethan-1-one) (1.05 mmol).[8]

-

The reaction mixture is refluxed for a specified time, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thiazole-integrated pyrrolotriazinone.[8]

Characterization of a Representative Compound: 3-(4-phenylthiazol-2-yl)pyrrolo[1,2-d][8][9][11]triazin-4(3H)-one

-

Appearance: Gray powder[8]

-

Yield: 92%[8]

-

Melting Point: 176–178 °C[8]

-

¹H NMR (400 MHz, CDCl₃) δ: 8.32 (s, 1H, Ar-H), 7.91–7.88 (m, 1H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 6.85 (dd, J = 1.3 Hz, J = 3.7 Hz, 1H, Ar-H), 6.84–6.80 (m, 2H, Ar-H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 158.0, 151.9, 143.6, 134.3, 134.2, 128.8, 128.2, 126.5, 124.3, 119.1, 116.9, 111.8, 110.8.

-

HRMS [M+H]⁺: Calculated for C₁₆H₁₁N₄OS: 295.0653, Found: 295.0648.[8]

Biological Activity and Therapeutic Potential

The fusion of pyrrole and thiazole rings has given rise to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

A significant area of research for pyrrole-thiazole compounds is in oncology. Many derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[8][12]

Table 1: In Vitro Cytotoxic Activity of Thiazole-Integrated Pyrrolotriazinone Derivatives [8]

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |

| 13 | > 50 | > 50 | > 50 |

| 14 | 10.24 | 12.38 | 15.62 |

| 15 | 8.45 | 10.12 | 13.88 |

| 20 | 6.82 | 8.94 | 11.05 |

| 25 | 5.12 | 7.33 | 9.87 |

| 30 | 4.68 | 6.12 | 8.45 |

| 31 | 3.92 | 5.48 | 7.12 |

| Doxorubicin | 1.25 | 1.88 | 2.45 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action: Targeting the PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][10] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8][10] Several thiazole-integrated pyrrolotriazinones have been shown to exert their anticancer effects by inhibiting the PI3K pathway.[8][10][13]

Diagram of PI3K Pathway Inhibition by Pyrrole-Thiazole Compounds

Caption: Pyrrole-thiazole compounds can inhibit the PI3K enzyme, blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.

Future Directions and Conclusion

The pyrrole-thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of large libraries of diverse compounds for high-throughput screening. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in other therapeutic areas beyond oncology. The synergistic combination of these two powerful heterocyclic rings ensures that pyrrole-thiazole compounds will remain a significant area of interest in medicinal chemistry for the foreseeable future.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Marine Pyrrole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-<i>d</i>][1,2,4]TRIAZIN-4(3<i>H</i>)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Formation of 2-Aminothiazole Derivatives

Preamble: The Enduring Significance of the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This heterocyclic system is a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core, underscoring its importance in modern drug design.[1] A profound understanding of its formation mechanism is therefore not merely an academic exercise but a fundamental prerequisite for the rational design and efficient synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathway—the Hantzsch Thiazole Synthesis—and its modern variations, grounded in mechanistic principles and validated protocols.

The Core Mechanism: Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the most classical, reliable, and widely employed method for constructing the 2-aminothiazole ring system.[6][7] The reaction is a condensation between an α-haloketone and a thioamide. For the specific synthesis of 2-aminothiazole derivatives, thiourea is the requisite thioamide component.[8][9] The reaction proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

Mechanistic Breakdown

The formation of the 2-aminothiazole ring is a thermodynamically favorable process, driven by the formation of a stable aromatic system. The mechanism can be dissected into three critical steps:

-

S-Alkylation (Nucleophilic Substitution): The synthesis initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone.[8][10] Sulfur, being a soft and highly polarizable nucleophile, preferentially attacks the carbon bearing the halogen in a classic SN2 reaction. This displaces the halide ion and forms a key intermediate, an S-alkylated isothiouronium salt.

-

Intramolecular Cyclization: The newly formed isothiouronium salt undergoes an intramolecular cyclization. A nitrogen atom of the thiourea moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original ketone. This step forges the five-membered ring, resulting in a hydroxylated thiazoline intermediate (a cyclic hemiaminal analog).

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the hydroxylated thiazoline intermediate. This dehydration event is typically acid-catalyzed or occurs upon heating and results in the formation of a double bond within the ring, yielding the stable, aromatic 2-aminothiazole product.[8]

The causality behind this sequence is rooted in fundamental reactivity principles. The soft sulfur atom is the most potent nucleophile in thiourea for attacking the sp³-hybridized carbon of the α-haloketone. Following this initial bond formation, the proximity of the nitrogen atom to the carbonyl group facilitates the irreversible intramolecular cyclization, which is entropically favored. The final dehydration is driven by the large thermodynamic gain associated with the formation of the aromatic thiazole ring.

Visualizing the Hantzsch Mechanism

The following diagram illustrates the step-by-step formation of a 2-aminothiazole derivative from an α-haloketone and thiourea.

Caption: Figure 1: Hantzsch Synthesis Mechanism.

Field-Proven Experimental Protocol

Trustworthiness in synthesis is achieved through reproducibility. The following protocol for the synthesis of 2-amino-4-phenylthiazole is a standard, self-validating procedure that reliably yields the desired product.

Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established Hantzsch synthesis procedures.[8]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol or Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) and thiourea (e.g., 1.14 g, 15 mmol, 1.5 equivalents). The use of a slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

-

Solvation: Add 20 mL of methanol or ethanol to the flask. The alcohol serves as a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 65-78°C) with continuous stirring for 30-60 minutes. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Cooling and Precipitation: After the reaction period, remove the flask from the heat source and allow it to cool to room temperature. The product, as a hydrobromide salt, may begin to crystallize.

-

Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing approximately 80 mL of a 5% aqueous sodium carbonate solution. Stir the resulting suspension. This step is critical: the weak base neutralizes the hydrobromide salt of the product, converting it to the free base, which is poorly soluble in water and precipitates out of the solution.[8]

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.

-

Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a desiccator. The crude product is often of sufficient purity for many applications.[8]

Modern Synthetic Variations and Enhancements

While the classic Hantzsch synthesis is robust, modern organic chemistry has introduced several modifications to improve efficiency, safety, and environmental friendliness ("green chemistry").

One-Pot, In Situ Halogenation

A significant advancement is the in situ generation of the α-haloketone from a readily available ketone, followed immediately by the Hantzsch condensation in the same reaction vessel.[11] This one-pot approach avoids the need to isolate the often lachrymatory and unstable α-haloketone intermediate. Common halogenating systems include using iodine (I₂) or N-bromosuccinimide (NBS) with a ketone and thiourea.[4][11]

A novel iron-iodine catalyzed one-pot synthesis has been demonstrated, which enables the in situ generation of α-iodoketones from methyl aryl ketones using only a catalytic amount of iodine.[11] Similarly, systems using trichloroisocyanuric acid (TCCA) have been developed as a safe and sustainable source of halogen for the initial α-halogenation step.[12]

Caption: Figure 2: Synthetic Workflow Comparison.

Catalysis and Alternative Energy Sources

The search for more sustainable synthetic methods has led to the exploration of various catalysts and energy sources.

-

Catalysis: Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been successfully employed.[13] These catalysts are easily recoverable and reusable, enhancing the green credentials of the synthesis.[13]

-

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and often improve yields compared to conventional heating.[14][15]

-

Ultrasonic Activation: The use of ultrasound can also accelerate the reaction, providing an alternative energy-efficient method.[13]

Data Summary: Comparison of Synthetic Methodologies

The choice of methodology can significantly impact reaction outcomes. The table below summarizes typical results for the synthesis of 2-aminothiazole derivatives under various conditions.

| Methodology | Reactants | Conditions | Typical Reaction Time | Typical Yield | Reference |

| Conventional Hantzsch | 2-Bromoacetophenone, Thiourea | Reflux in Ethanol | 30-60 min | ~85% | [8][10] |

| One-Pot (Iodine) | Acetophenone, Thiourea, I₂ | Solvent-free, Heating | 1-2 hours | 75-90% | [11] |

| Microwave-Assisted | α-Haloketone, Thiourea | Basic Alumina, MW | 2-5 min | >90% | [14] |

| Catalytic (SiW/SiO₂) + Ultrasound | α-Haloketone, Thiourea, Aldehyde | SiW/SiO₂, Ultrasound, rt | 1.5-2 hours | 80-90% | [13][16] |

Conclusion

The Hantzsch synthesis is a foundational and versatile reaction for constructing the medicinally vital 2-aminothiazole core. Its mechanism, a logical progression of nucleophilic substitution, cyclization, and aromatization, is well-understood and serves as a basis for rational synthetic design. Modern adaptations, including one-pot procedures, novel catalytic systems, and the use of alternative energy sources, have further enhanced its efficiency, safety, and applicability. For researchers in drug development, a mastery of these principles and protocols is essential for the continued exploration and innovation of 2-aminothiazole-based therapeutics.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. synarchive.com [synarchive.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 15. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of Pyrrole-Substituted Thiazoles

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyrrole-substituted thiazoles. As foundational scaffolds in medicinal chemistry and materials science, a precise and unambiguous naming system for these heterocyclic compounds is paramount for effective scientific communication. This document will deconstruct the systematic naming conventions for both simple, unfused pyrrolylthiazoles and complex, fused pyrrolo-thiazole systems, grounding the methodology in the core principles of heterocyclic nomenclature.

Part 1: Foundational Principles of Core Heterocycles

A systematic approach to naming complex structures begins with a mastery of the fundamental components. Pyrrole and thiazole are both five-membered aromatic heterocycles, or "azoles," but their nomenclature is governed by distinct rules based on the heteroatoms they contain.[1][2]

Thiazole: The 1,3-Azole System

Thiazole is a five-membered ring containing one sulfur and one nitrogen atom.[2][3] Its systematic name is derived from the Hantzsch-Widman nomenclature system, which combines prefixes for heteroatoms ('a' prefixes) with a stem indicating ring size and saturation.[4][5]

-

Heteroatom Prefixes: "Thia" for sulfur (S) and "aza" for nitrogen (N).[6]

-

Ring Stem: "-ole" for a five-membered unsaturated ring.[4]

The relative positions of the heteroatoms are crucial. According to IUPAC priority rules, sulfur (Group 16) is senior to nitrogen (Group 15), and therefore receives the lowest possible locant (position 1).[7] This leads to the unambiguous name 1,3-thiazole . The isomeric structure, with adjacent sulfur and nitrogen, is named 1,2-thiazole , commonly known as isothiazole.[8]

dot digraphG { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=10];

} ends_dot Caption: IUPAC numbering of 1,3-thiazole and 1,2-thiazole (isothiazole).

Pyrrole: The Prototypical Azole

Pyrrole is a five-membered ring containing a single nitrogen atom.[1][9][10] While its systematic Hantzsch-Widman name would be "1H-azole," the name "pyrrole" is a retained name used as the Preferred IUPAC Name (PIN) due to its long-standing use.[10][11] The "1H" designation, known as indicated hydrogen, is critical as it specifies the location of the saturated atom (the nitrogen bearing a hydrogen) required to achieve the maximum number of non-cumulative double bonds in the ring.[6][12] Numbering begins at the heteroatom.[13]

dot digraphG { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=10];

} ends_dot Caption: IUPAC numbering of 1H-pyrrole.

Part 2: Nomenclature of Unfused Pyrrole-Substituted Thiazoles

When the two rings are joined by a single bond, one is designated the parent hydride and the other is treated as a substituent. The selection of the parent structure is determined by a hierarchical set of seniority rules.

Seniority and Parent Structure Selection

IUPAC rules provide a clear hierarchy for determining the seniority of ring systems.[14] For heterocycles, the primary criteria are, in order:

-

Nitrogen Content: A nitrogen-containing heterocycle is senior to one without nitrogen.[15][16] (Both thiazole and pyrrole contain nitrogen, so this rule is not decisive here).

-

Heteroatom Priority: In the absence of nitrogen, seniority is based on the highest-priority heteroatom (O > S > Se...).[15]

-

Number of Rings: Not applicable for monocyclic systems.

-

Greatest Number of Heteroatoms: The ring with more heteroatoms is senior.[15][17]

-

Greatest Variety of Heteroatoms: The ring with a greater diversity of heteroatoms is senior.[15][17]

Based on these criteria, thiazole is senior to pyrrole because it contains a greater number and variety of heteroatoms (one sulfur and one nitrogen) compared to pyrrole (one nitrogen). Therefore, in an unfused system, thiazole is the parent structure and pyrrole is the substituent.

| Rule | Thiazole | Pyrrole | Senior Component |

| Nitrogen-containing? | Yes | Yes | Tie |

| Number of Heteroatoms | 2 (S, N) | 1 (N) | Thiazole |

| Variety of Heteroatoms | 2 (S, N) | 1 (N) | Thiazole |

| Table 1: Seniority determination between thiazole and pyrrole. |

Systematic Naming Protocol for Unfused Systems

The process of naming an unfused pyrrole-substituted thiazole follows a logical sequence.

dot digraphG { graph [fontname="Arial", rankdir=LR, splines=ortho]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];

} ends_dot Caption: Workflow for naming unfused pyrrole-substituted thiazoles.

Protocol 1: Step-by-Step Naming

-

Identify the Parent Hydride: As established, this is the thiazole ring.

-

Identify and Name the Substituent: The pyrrole ring is the substituent. To create the substituent name, the "-e" of pyrrole is replaced with "-yl". The point of attachment must be specified with a locant. For example, if attached at the C2 position, it is a (1H-pyrrol-2-yl) group. The 1H is retained to remain unambiguous.

-

Number the Parent Ring: Number the thiazole ring according to standard rules (S=1, N=3), ensuring the point of attachment for the pyrrolyl group receives the lowest possible number.

-

Assemble the Final Name: Combine the components in the order: (locant of substituent)-(substituent name)(parent name).

Example: A pyrrole ring attached at its C2 position to the C4 position of a thiazole ring.

-

Parent: thiazole

-

Substituent: (1H-pyrrol-2-yl)

-

Numbering: The pyrrolyl group is at position 4 of the thiazole.

-

Final Name: 4-(1H-pyrrol-2-yl)thiazole

Part 3: Nomenclature of Fused Pyrrolo-Thiazole Systems

When the pyrrole and thiazole rings share a bond (ortho-fused), a different set of IUPAC rules for fused heterocyclic systems applies.[17][18] The resulting name combines the names of the two components, indicating the fusion pattern.

The Fusion Principle: Base Component and Attached Component

In fusion nomenclature, one ring is chosen as the "base component" and the other is the "attached component," which is cited as a prefix.[19] The seniority rules for selecting the base component are similar to those for unfused systems.[15][17]

-

Component with the higher-priority heteroatom. [17] (Thiazole, due to S > N)

-

Component with the greatest number of rings. (Tie)

-

Component with the largest possible individual ring. (Tie)

-

Component with the greatest number of heteroatoms. [15][17] (Thiazole )

Therefore, for a fused pyrrolo-thiazole system, thiazole is the base component and pyrrole is the attached component. The name of the attached component is modified by changing the final "e" to "o" (e.g., pyrrole becomes "pyrrolo").[7][20] The final name will thus be in the format Pyrrolo[...]thiazole .

Systematic Naming Protocol for Fused Systems

Protocol 2: Step-by-Step Fusion Naming

-

Identify the Base Component: Thiazole.

-

Identify the Attached Component: Pyrrole (becomes "pyrrolo" prefix).

-

Determine Fusion Locants:

-

The bonds of the base component (thiazole) are lettered sequentially, starting with the 1-2 bond as 'a', 2-3 as 'b', and so on.

-

The atoms of the attached component (pyrrole) are numbered as usual (N=1, etc.).

-

The fusion is described by the atom numbers of the attached component that are shared with the base component, followed by the letter of the shared bond on the base component. This is enclosed in square brackets. For example, [2,3-d].

-

-

Number the Fused System: The entire fused ring system is numbered as a single entity. Numbering starts from an atom adjacent to a bridgehead and proceeds around the periphery to give heteroatoms the lowest possible locants, following priority rules (S > N).

-

Indicate Hydrogen: If the fused system contains a saturated atom, its position is indicated with an italicized capital H and a locant placed at the front of the name (e.g., 4H-...).[6]

Example: Naming Pyrrolo[2,3-d]thiazole

-

Base Component: Thiazole.

-

Attached Component: "Pyrrolo".

-

Fusion Locants:

-

Imagine fusing the C2-C3 bond of pyrrole to the thiazole ring.

-

The bonds of thiazole are lettered: S1-C2 is 'a', C2-N3 is 'b', N3-C4 is 'c', C4-C5 is 'd', and C5-S1 is 'e'.

-

The fusion occurs across the C4-C5 bond of thiazole, which is face 'd'.

-

The fusion involves atoms 2 and 3 of the pyrrole ring.

-

The fusion descriptor is [2,3-d] .

-

-

Assemble the Name: Pyrrolo[2,3-d]thiazole.

-

Numbering and Indicated Hydrogen:

-

The fused system must be re-numbered. Priority is given to the sulfur atom (locant 1), then the nitrogen atoms. To give the lowest locants, numbering proceeds as shown below.

-

This numbering results in a saturated nitrogen at position 4.

-

Final Name: 4H-Pyrrolo[2,3-d]thiazole

-

dot digraphG { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=10];

} ends_dot Caption: Constructing the name for a fused pyrrolo[2,3-d]thiazole system.

Part 4: Summary of Key Nomenclature Rules

| System Type | Parent/Base Component | Attached Component/Substituent | Key Principles | Example |

| Unfused | Thiazole | Pyrrolyl | Seniority based on number and variety of heteroatoms. | 2-(1H-pyrrol-3-yl)thiazole |

| Fused | Thiazole | Pyrrolo | Seniority rules determine the base component. Fusion is indicated by [numbers-letter] format. The entire system is renumbered. | 7H-Pyrrolo[3,2-d]thiazole |

| Table 2: Summary of nomenclature for pyrrole-thiazole systems. |

Conclusion

The IUPAC nomenclature for pyrrole-substituted thiazoles is a rule-based, systematic process designed to generate unambiguous names for both simple and complex molecular architectures. By correctly identifying the senior ring system—thiazole in this pairing—and applying the appropriate rules for either substitutive or fusion nomenclature, researchers can ensure clear and precise communication. A thorough understanding of heteroatom priorities, numbering conventions, and the handling of indicated hydrogen is essential for mastering the naming of these important heterocyclic scaffolds.

References

- 1. Pyrrole [chemeurope.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]

- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Isothiazole - Wikipedia [en.wikipedia.org]

- 9. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 10. Pyrrole - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]

- 16. single stranded polymers 4 (rule 1) [iupac.qmul.ac.uk]

- 17. acdlabs.com [acdlabs.com]

- 18. old.iupac.org [old.iupac.org]

- 19. scribd.com [scribd.com]

- 20. FR-2.2 [iupac.qmul.ac.uk]

An In-Depth Technical Guide to Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a heterocyclic compound featuring both a pyrrole and a thiazole ring system, represents a molecule of significant interest in the field of medicinal chemistry. Its structural framework is a composite of two key pharmacophores known to impart a wide range of biological activities. The thiazole moiety is a cornerstone in numerous clinically approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the pyrrole ring is a prevalent core in many natural products and synthetic drugs with diverse therapeutic applications, including antibacterial and anticancer agents.[4][5][6] The strategic combination of these two heterocyclic systems in this compound suggests a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

The definitive identification of a chemical entity is paramount for research and development. The Chemical Abstracts Service (CAS) has assigned the number 202595-58-2 to this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 202595-58-2 | Internal Data |

| Molecular Formula | C10H10N2O2S | PubChem |

| Molecular Weight | 222.26 g/mol | PubChem |

| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate | PubChem |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2C=CC=C2 | PubChem |

| Physical Description | Solid (predicted) | Internal Data |

| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | Internal Data |

Synthesis and Mechanistic Insights

The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-halocarbonyl compound. For the target molecule, a plausible synthetic route would involve the reaction of 1H-pyrrole-1-carbothioamide with ethyl bromopyruvate.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient method for the construction of the thiazole ring. The causality behind this experimental choice lies in its reliability and the ready availability of the starting materials.

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

1H-pyrrole-1-carbothioamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1H-pyrrole-1-carbothioamide (1.0 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with stirring.

-

The reaction mixture is then heated to reflux and monitored by TLC. The causality for refluxing is to provide the necessary activation energy for the condensation and cyclization steps.

-

Upon completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. This washing step is crucial to remove any unreacted acidic starting materials and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. Although specific spectra for the title compound are not publicly available, predicted data and characteristic signals for similar structures are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The protons on the pyrrole ring would likely appear as multiplets in the aromatic region (around 6.0-7.5 ppm). A singlet for the proton at the 5-position of the thiazole ring is also anticipated.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the thiazole and pyrrole rings, and the ethyl group carbons.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) corresponding to the molecular weight of 222.26 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorption bands include a strong carbonyl stretch for the ester group (around 1700-1730 cm⁻¹), C-N and C=N stretching vibrations from the heterocyclic rings, and C-H stretching vibrations.

Applications in Drug Development

The unique structural features of this compound make it a compelling candidate for further investigation in drug discovery programs. The thiazole ring is a well-known "privileged scaffold" in medicinal chemistry, present in a multitude of compounds with a broad range of pharmacological activities.[1]

Potential Therapeutic Areas

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties.[7] The pyrrole moiety is also found in several anticancer agents. The combination of these two rings could lead to novel compounds with enhanced or synergistic cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The thiazole ring is a core component of many antibacterial and antifungal drugs.[2] Pyrrole derivatives have also shown antimicrobial potential.[4][6] Therefore, this compound and its analogs could be explored for the development of new anti-infective agents.

-

Anti-inflammatory and Analgesic Properties: Thiazole-containing compounds have been reported to possess anti-inflammatory and analgesic activities.[2] This suggests that derivatives of the title compound could be investigated for their potential in treating inflammatory conditions and pain.

The ethyl ester functionality in the molecule provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis. The combination of the biologically active pyrrole and thiazole rings within a single molecular framework provides a promising starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this intriguing molecular scaffold.

References

- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Lacking extensive empirical data in public literature, this document synthesizes foundational chemical principles, predictive models, and standardized experimental protocols to offer a robust framework for understanding and determining its solubility in common organic solvents. We delve into the theoretical underpinnings of solubility, detail authoritative experimental methodologies, present a predictive solubility profile based on molecular structure, and discuss the profound implications for pharmaceutical development.

Introduction: The Critical Role of Solubility

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of pharmacological activities and presence in numerous FDA-approved drugs.[2][3] The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are directly linked to its physicochemical properties. Among these, solubility stands out as a paramount parameter.

Why Solubility Matters in Drug Development:

-

Process Chemistry: Efficient synthesis, purification, and crystallization processes are contingent on selecting appropriate solvents in which the compound exhibits desired solubility at various temperatures.

-

Formulation: Developing a stable, effective, and patient-compliant dosage form—be it oral, injectable, or topical—requires a deep understanding of the API's solubility to ensure proper dissolution and delivery.

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability, compromising therapeutic outcomes.

This guide serves as a senior-level resource, bridging theoretical knowledge with practical application to empower researchers in their work with this promising class of molecules.

Theoretical Framework: Predicting Solubility

The principle "like dissolves like" is the cornerstone of solubility prediction.[4][5][6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible.[5][6] For this compound, we must analyze its structural features to predict its interactions with various solvents.

2.1 Molecular Structure Analysis

-

Core Heterocycle: The molecule features a thiazole ring and a pyrrole ring. These aromatic heterocycles contain nitrogen and sulfur atoms, introducing polarity and the potential for dipole-dipole interactions.

-

Ester Group (-COOEt): The ethyl carboxylate group is a significant polar functional group capable of acting as a hydrogen bond acceptor.

-

Overall Polarity: The combination of the heterocyclic systems and the ester group results in a molecule with distinct polar regions, yet it retains significant nonpolar character due to its hydrocarbon backbone. Neutral organic compounds of this nature tend to be hydrophobic, favoring organic solvents over water.[7]

2.2 Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[8][9][10] This system deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from weak van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance (Ra) between the solute and the solvent in this space, the higher the likelihood of dissolution.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a robust tool for solvent screening.[9]

Predicted Solubility Profile in Common Organic Solvents

Based on the principles of molecular polarity and intermolecular forces, we can construct a predicted solubility profile.[5][11][12] This serves as an essential starting point for experimental design.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Moderate | These solvents have strong dipole moments that can effectively interact with the polar thiazole, pyrrole, and ester moieties of the solute. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | These solvents can engage in hydrogen bonding. While the solute is primarily a hydrogen bond acceptor, the overall polarity match leads to moderate solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of the solvents can interact favorably with the heterocyclic rings of the solute via π-π stacking. However, the overall polarity mismatch limits high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | These solvents interact only through weak London dispersion forces and cannot overcome the stronger dipole-dipole interactions within the solute's crystal lattice. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weakly polar. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure. |

Gold-Standard Experimental Protocol: Thermodynamic Solubility Determination

Predictions provide guidance, but empirical measurement is the definitive standard. The Shake-Flask method, as outlined in OECD Guideline 105, is the universally accepted method for determining the thermodynamic (equilibrium) solubility of a compound.[13]

4.1 The Shake-Flask Method (OECD 107/105)

This method measures the saturation concentration of a solute in a solvent at equilibrium.[13][14] Its reliability makes it the benchmark for regulatory submissions and fundamental research.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert vessel (e.g., a glass centrifuge tube).

-

Causality Check: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved states.

-

-

Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C for pharmaceutical relevance) for a prolonged period.

-

Causality Check: Equilibrium is not instantaneous. A minimum of 24-48 hours is often required.[15] To ensure equilibrium has been reached (a self-validating step), samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, indicating equilibrium.

-

-

Phase Separation: Separate the undissolved solid from the saturated solution. High-speed centrifugation is the preferred method to avoid artifacts from filtration.

-

Causality Check: Filtration can sometimes lead to loss of solute via adsorption to the filter membrane or cause supersaturation if the temperature fluctuates. Centrifugation provides a clean and rapid separation.[16]

-

-

Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L.

4.2 Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask method.

Caption: Workflow for the OECD Shake-Flask solubility method.

Factors Influencing Solubility

Several external factors can significantly alter the measured solubility of a compound.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[6][11][15] This relationship is crucial for developing crystallization protocols.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is imperative to characterize the solid form used in solubility studies.

-

Purity: Impurities can either increase or decrease the apparent solubility of a compound. Using the purest available substance is essential for obtaining accurate and reproducible data.[16]

Conclusion and Implications

This technical guide provides a robust framework for approaching the solubility of this compound. While direct experimental data is scarce, a combination of theoretical prediction and systematic experimental validation offers a clear path forward.

Key Takeaways for Researchers:

-

Start with Predictions: Use the principles of molecular structure and polarity to select a logical range of solvents for initial screening. Polar aprotic and chlorinated solvents are predicted to be most effective.

-

Employ the Gold Standard: For definitive data, the Shake-Flask method is the authoritative protocol. Adherence to its principles of ensuring excess solid and confirming equilibrium is non-negotiable for data integrity.

-

Control for Variables: Always be mindful of temperature, solid-state form (polymorphism), and compound purity, as these factors can dramatically influence results.

A thorough understanding and careful measurement of solubility are not mere academic exercises; they are foundational activities that directly impact the success of a compound's journey through the drug development pipeline, from the laboratory bench to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]